molecular formula C20H20N2O5 B4394667 5-methyl-3-phenyl-N-(3,4,5-trimethoxyphenyl)-1,2-oxazole-4-carboxamide

5-methyl-3-phenyl-N-(3,4,5-trimethoxyphenyl)-1,2-oxazole-4-carboxamide

Cat. No.: B4394667
M. Wt: 368.4 g/mol
InChI Key: HZEJUGNCZNSZDO-UHFFFAOYSA-N
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Description

5-methyl-3-phenyl-N-(3,4,5-trimethoxyphenyl)-1,2-oxazole-4-carboxamide is a synthetic compound belonging to the isoxazolecarboxamide family.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-methyl-3-phenyl-N-(3,4,5-trimethoxyphenyl)-1,2-oxazole-4-carboxamide typically involves the following steps:

    Formation of Isoxazole Ring: The isoxazole ring can be synthesized through a 1,3-dipolar cycloaddition reaction between a nitrile oxide and an alkyne.

    Substitution Reactions: The phenyl and trimethoxyphenyl groups are introduced through substitution reactions, often using reagents like phenylboronic acid and trimethoxybenzene.

    Amidation: The carboxamide group is formed through an amidation reaction, typically using reagents like carbonyldiimidazole (CDI) and an amine.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using similar reaction conditions but optimized for efficiency and yield. This may include the use of continuous flow reactors and automated synthesis equipment to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: This compound can undergo oxidation reactions, particularly at the methyl group, leading to the formation of carboxylic acids.

    Reduction: Reduction reactions can target the isoxazole ring, potentially leading to ring-opening and formation of amines.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, introducing various functional groups.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.

    Substitution: Reagents like bromine (Br₂) or nitric acid (HNO₃) for halogenation and nitration, respectively.

Major Products

    Oxidation: Carboxylic acids and ketones.

    Reduction: Amines and alcohols.

    Substitution: Halogenated and nitrated derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 5-methyl-3-phenyl-N-(3,4,5-trimethoxyphenyl)-1,2-oxazole-4-carboxamide involves its interaction with specific molecular targets within cells. It is believed to inhibit certain enzymes and signaling pathways that are crucial for cancer cell proliferation and survival. The exact molecular targets and pathways are still under investigation, but initial studies suggest its efficacy in disrupting the cell cycle and inducing apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

    5-methyl-3-phenyl-4-isoxazolecarboxamide: Lacks the trimethoxyphenyl group, which may affect its biological activity.

    3-phenyl-N-(3,4,5-trimethoxyphenyl)-4-isoxazolecarboxamide: Lacks the methyl group, potentially altering its chemical properties.

Uniqueness

5-methyl-3-phenyl-N-(3,4,5-trimethoxyphenyl)-1,2-oxazole-4-carboxamide is unique due to the presence of both the methyl and trimethoxyphenyl groups, which contribute to its distinct chemical and biological properties. These structural features may enhance its ability to interact with specific molecular targets, making it a promising candidate for further research and development.

Properties

IUPAC Name

5-methyl-3-phenyl-N-(3,4,5-trimethoxyphenyl)-1,2-oxazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2O5/c1-12-17(18(22-27-12)13-8-6-5-7-9-13)20(23)21-14-10-15(24-2)19(26-4)16(11-14)25-3/h5-11H,1-4H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZEJUGNCZNSZDO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C2=CC=CC=C2)C(=O)NC3=CC(=C(C(=C3)OC)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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5-methyl-3-phenyl-N-(3,4,5-trimethoxyphenyl)-1,2-oxazole-4-carboxamide
Reactant of Route 2
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5-methyl-3-phenyl-N-(3,4,5-trimethoxyphenyl)-1,2-oxazole-4-carboxamide
Reactant of Route 3
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5-methyl-3-phenyl-N-(3,4,5-trimethoxyphenyl)-1,2-oxazole-4-carboxamide

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